(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide
Description
This acrylamide derivative features a conjugated (E)-configured α,β-unsaturated carbonyl system linked to a benzo[d][1,3]dioxol-5-yl aromatic moiety. The amide nitrogen is substituted with a 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl group, combining three distinct heterocyclic systems (benzodioxole, furan, and thiophene) in a single scaffold.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c22-19(6-4-14-3-5-16-17(10-14)26-13-25-16)21-12-20(23,15-7-9-27-11-15)18-2-1-8-24-18/h1-11,23H,12-13H2,(H,21,22)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOXZYNBPBNXHE-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide, identified by its CAS number 2035003-65-5, is a synthetic organic molecule characterized by its complex structure featuring a benzo[d][1,3]dioxole moiety, a furan ring, and a thiophene unit. This article aims to explore its biological activities, including antimicrobial, cytotoxic, and potential therapeutic applications.
- Molecular Formula : C20H17NO5S
- Molecular Weight : 383.4 g/mol
- Structure : The compound consists of an acrylamide backbone linked to various aromatic and heteroaromatic substituents which are crucial for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing furan and benzodioxole moieties often exhibit antimicrobial properties. For instance:
- Mechanism of Action : The presence of these moieties can disrupt microbial cell membranes or interfere with essential metabolic pathways.
- Case Studies : A study on similar compounds showed significant activity against bacterial strains such as Staphylococcus aureus and fungal pathogens. While specific data on the target compound is limited, its structural analogs have demonstrated promising results in antimicrobial assays.
Cytotoxicity
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds:
- In Vitro Studies : Preliminary studies involving related compounds have shown varying degrees of cytotoxicity against human cell lines. For example, certain derivatives exhibited EC50 values indicating significant cytotoxic effects at micromolar concentrations .
- Implications : Understanding the cytotoxic profile is essential for determining the therapeutic window of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide in potential drug development.
Antiparasitic Activity
Emerging research suggests that derivatives of this compound may possess antiparasitic properties:
- Targeting Protozoa : Compounds with similar structures have been evaluated against protozoa such as Trypanosoma cruzi and Leishmania infantum, showing low micromolar potencies without significant toxicity to human cells .
Summary of Biological Activity Studies
Scientific Research Applications
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antioxidant Activity
The benzo[d][1,3]dioxole component contributes to the compound's ability to scavenge free radicals and reduce oxidative stress. This property is crucial for protecting cells from damage caused by reactive oxygen species.
Anti-inflammatory Effects
Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential utility in treating inflammatory diseases by modulating immune responses.
Cytotoxicity Against Cancer Cells
Preliminary studies have shown that (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide exhibits cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells : An IC50 value of approximately 15 µM was reported.
- MCF-7 Cells : An IC50 value of around 20 µM was observed.
These effects are attributed to mechanisms involving mitochondrial dysfunction and increased production of reactive oxygen species leading to apoptosis.
Case Study 1: Cytotoxicity Assessment
In a study examining the cytotoxic effects on HeLa and MCF-7 cells, researchers demonstrated that the compound induced significant cell death through apoptosis. The mechanism involved increased oxidative stress and mitochondrial impairment, highlighting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of the compound using lipopolysaccharide-stimulated macrophages. The results indicated a significant reduction in pro-inflammatory cytokine levels, suggesting its application in treating conditions characterized by chronic inflammation.
Summary of Pharmacological Activities
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s unique combination of heterocyclic substituents distinguishes it from similar acrylamides. Below is a comparative analysis (Table 1):
Table 1: Structural Comparison of Acrylamide Derivatives
Key Observations :
Key Observations :
Key Hypotheses for the Target Compound :
- Cellular activity : The hydroxyethyl group may improve membrane permeability compared to analogs with hydrophobic substituents.
- Synergistic effects : The combination of benzodioxole (electron-rich aromatic system) and heterocycles could enhance binding to microbial enzymes or kinase targets.
Q & A
Q. What are the standard synthetic routes for this acrylamide derivative?
The compound is typically synthesized via a two-step procedure:
- Step 1 : Condensation of (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid with a hydroxyethylamine derivative (e.g., 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine) using coupling agents like ethyl chloroformate or acid chlorides.
- Step 2 : Purification via column chromatography or recrystallization. Example protocol (adapted from similar acrylamide syntheses):
- Dissolve the carboxylic acid (0.83 mmol) in chloroform, add triethylamine (6.5 mmol) and the amine derivative. Stir at room temperature for 18 hours, wash with NaHCO₃, dry (Na₂SO₄), and evaporate .
Q. Which spectroscopic techniques are critical for structural characterization?
Key techniques include:
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
Use Design of Experiments (DoE) and heuristic algorithms (e.g., Bayesian optimization) to systematically vary:
Q. How to resolve discrepancies in NMR data during structural validation?
Common issues and solutions:
Q. What strategies evaluate biological activity in vitro?
- Antioxidant assays : Nitric oxide scavenging (IC₅₀ calculation using Griess reagent) .
- Anti-inflammatory testing : COX-2 inhibition via ELISA.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ = 12.5 μM reported for similar acrylamides) . Protocol : Incubate compound (1–100 μM) with cells for 48 hrs, measure viability .
Q. How to address solubility issues in biological assays?
- Solubilizers : Use DMSO (≤0.1% final concentration) or β-cyclodextrin.
- Prodrug design : Introduce hydrophilic moieties (e.g., phosphate esters).
- Validation : Measure solubility via shake-flask method (e.g., 0.5 mg/mL in PBS) .
Q. What stability considerations apply under storage?
- Light-sensitive : Store in amber vials at –20°C.
- Hydrolytic degradation : Avoid aqueous buffers (stable in dry DMSO for 6 months).
- Validation : Monitor degradation via HPLC (e.g., <5% impurity over 3 months) .
Data Contradiction Analysis
-
Case : Conflicting bioactivity results between batches.
-
Case : Discrepant melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
